1-Azido-3-fluorobenzene
Overview
Description
1-Azido-3-fluorobenzene is an organic compound with the molecular formula C6H4FN3 and a molecular weight of 137.11 g/mol . It is a member of the azide family, characterized by the presence of an azido group (-N3) attached to a fluorobenzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Scientific Research Applications
1-Azido-3-fluorobenzene has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
It is known that azides, such as 1-azido-3-fluorobenzene, are generally used in copper (i)-catalyzed azide-alkyne cycloaddition reactions .
Mode of Action
It is known that azides can react with alkynes to form a five-membered heterocyclic compound containing nitrogen, in a process known as a click reaction .
Biochemical Pathways
It is known that fluorinated compounds, such as this compound, can undergo enzymatic defluorination . This process involves the cleavage of C–F bonds, which have the highest dissociation energy found in organic compounds .
Biochemical Analysis
Biochemical Properties
1-Azido-3-fluorobenzene plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This compound is particularly useful in labeling biomolecules due to its ability to form stable triazole linkages with alkyne-functionalized molecules . The interactions of this compound with enzymes such as fluorinase and defluorinase are of particular interest, as these enzymes catalyze the incorporation and removal of fluorine atoms, respectively .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modifying the activity of specific proteins and enzymes involved in these pathways. For instance, the compound can alter the phosphorylation status of proteins, thereby impacting signal transduction mechanisms . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. The azide group in the compound can form covalent bonds with nucleophilic residues in enzymes, resulting in the modification of their activity. This interaction can either inhibit or activate the enzyme, depending on the nature of the modification . Furthermore, this compound can induce changes in gene expression by binding to DNA or RNA, thereby affecting the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, such as protein synthesis and metabolic activity . At high doses, this compound can exhibit toxic effects, including cellular toxicity and organ damage . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by enzymes such as fluorinase and defluorinase. These enzymes catalyze the incorporation and removal of fluorine atoms, respectively, affecting the metabolic flux and levels of various metabolites . The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The transport and distribution of this compound are critical for its biological activity and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, depending on the nature of these signals . This localization is essential for the compound’s activity and function within the cell, as it determines the specific biomolecules and pathways that this compound can interact with.
Preparation Methods
1-Azido-3-fluorobenzene can be synthesized through various methods. One common synthetic route involves the diazotization of 3-fluoroaniline followed by a reaction with sodium azide . The reaction conditions typically include maintaining low temperatures to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify the final product .
Chemical Reactions Analysis
1-Azido-3-fluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Azido-3-fluorobenzene can be compared with other azido-substituted benzene derivatives, such as 1-azido-4-fluorobenzene and 1-azido-2-fluorobenzene. These compounds share similar reactivity due to the presence of the azido group but differ in their substitution patterns on the benzene ring, which can influence their chemical behavior and applications . The unique positioning of the azido and fluoro groups in this compound makes it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
1-azido-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFLRDDKIIPOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396779 | |
Record name | 1-azido-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3296-03-5 | |
Record name | 1-azido-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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